5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under specific reaction conditions One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thieno[2,3-d]pyrimidine core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, exhibit various biological activities.
Pyrimidine Derivatives: Compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one have similar core structures and biological activities.
Uniqueness
5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of the thieno[2,3-d]pyrimidine core with the 5-methyl and N-[2-(propan-2-yl)phenyl] groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
917909-18-3 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-methyl-N-(2-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-10(2)12-6-4-5-7-13(12)19-15-14-11(3)8-20-16(14)18-9-17-15/h4-10H,1-3H3,(H,17,18,19) |
InChI Key |
ZZHDHLXPOJDNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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